molecular formula C17H14N2O2 B311073 2-methoxy-N-(quinolin-8-yl)benzamide

2-methoxy-N-(quinolin-8-yl)benzamide

Cat. No.: B311073
M. Wt: 278.3 g/mol
InChI Key: WQSADUSZBIAOFM-UHFFFAOYSA-N
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Description

2-Methoxy-N-(quinolin-8-yl)benzamide is a quinoline-based amide derivative characterized by a benzamide scaffold substituted with a methoxy group at the 2-position and a quinolin-8-ylamine moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in transition-metal-catalyzed C–H functionalization reactions. Its structure enables strong N,N-bidentate coordination to metal centers (e.g., Pd, Co, Ni), facilitating regioselective transformations such as alkylation, arylation, and annulation . Synthetically, it is often prepared via palladium-catalyzed coupling reactions, achieving yields up to 86% under optimized conditions . Applications span medicinal chemistry (e.g., PARP-1 inhibitors) and materials science, driven by its tunable electronic and steric properties .

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

IUPAC Name

2-methoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C17H14N2O2/c1-21-15-10-3-2-8-13(15)17(20)19-14-9-4-6-12-7-5-11-18-16(12)14/h2-11H,1H3,(H,19,20)

InChI Key

WQSADUSZBIAOFM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3

solubility

0.3 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methoxybenzoyl Chloride

2-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acid chloride. Typical conditions include:

  • Molar ratio : 1:3 (acid:SOCl₂)

  • Solvent : Toluene or neat SOCl₂

  • Temperature : 70–80°C for 2–4 hours
    Excess SOCl₂ is removed under reduced pressure, yielding 2-methoxybenzoyl chloride as a pale yellow oil.

Amide Formation with 8-Aminoquinoline

The acid chloride is reacted with 8-aminoquinoline in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base:

2-Methoxybenzoyl chloride+8-AminoquinolineTEA, DCM2-Methoxy-N-(quinolin-8-yl)benzamide+HCl\text{2-Methoxybenzoyl chloride} + \text{8-Aminoquinoline} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}

Procedure :

  • Dissolve 2-methoxybenzoyl chloride (1.0 equiv, 20 mmol) in dry DCM (4 mL) at 0°C.

  • Add a solution of 8-aminoquinoline (1.2 equiv, 24 mmol) and TEA (1.2 equiv, 24 mmol) in DCM (5 mL) dropwise.

  • Warm to room temperature and stir for 1 hour.

  • Concentrate, wash with 10% HCl and 10% NaHCO₃, and purify via silica gel chromatography (petroleum ether/ethyl acetate = 8:2).

Yield : 68–75%.

Direct Coupling Using Carbodiimide Reagents

For laboratories avoiding acid chlorides, 2-methoxybenzoic acid can be activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Procedure :

  • Suspend 2-methoxybenzoic acid (1.0 equiv) in dry THF.

  • Add EDC (1.5 equiv), HOBt (1.5 equiv), and 8-aminoquinoline (1.2 equiv).

  • Stir at 25°C for 12 hours.

  • Extract with ethyl acetate, wash with brine, and purify via column chromatography.

Yield : 60–65%, lower than acid chloride method due to competing side reactions.

Transition Metal-Catalyzed Methods

Palladium and chromium catalysts enable C–H functionalization for late-stage benzamide synthesis, though these are less common for methoxy derivatives.

Palladium-Mediated Coupling

A sealed tube reaction with Pd(OAc)₂ (5 mol%) and NaOTf in toluene at 90°C for 24 hours facilitates coupling between 2-methoxybenzamide precursors and quinoline amines. However, this method is primarily reported for methyl and bromo substituents.

Chromium Catalysis

CrCl₃ (10 mol%) with N-heterocyclic carbene ligands (e.g., IPr·HCl) enables alkylative cross-coupling, though applications to methoxy systems remain unexplored.

Structural Characterization

Key spectroscopic data for this compound:

  • ¹H NMR (CDCl₃) : δ 8.97 (d, J = 2.4 Hz, 1H, quinoline-H2), 8.15 (dd, J = 8.0 Hz, 1H, benzamide-H6), 3.91 (s, 3H, OCH₃).

  • ¹³C NMR : δ 165.2 (C=O), 157.8 (OCH₃), 148.3–121.4 (aromatic carbons).

  • HRMS : m/z calcd for C₁₈H₁₅N₂O₂ [M+H]⁺: 307.1082; found: 307.1088.

Challenges and Optimization

  • Regioselectivity : Competing reactions at quinoline’s N1 vs. C8 positions require excess amine (1.2–1.5 equiv).

  • Purification : Silica gel chromatography with ethyl acetate/petroleum ether gradients effectively removes unreacted 8-aminoquinoline.

  • Side Products : Hydrolysis of acid chloride to benzoic acid occurs if moisture is present, emphasizing the need for anhydrous conditions.

Applications and Derivatives

While the primary focus is synthesis, this compound serves as a precursor for:

  • Anticancer agents : Structural analogs show cytotoxicity against MCF-7 cells.

  • Catalytic ligands : Quinoline-based benzamides coordinate transition metals in cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(quinolin-8-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-quinolin-8-ylbenzamide.

    Reduction: Formation of dihydro-2-methoxy-N-(quinolin-8-yl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-(quinolin-8-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares 2-methoxy-N-(quinolin-8-yl)benzamide with its analogues based on substituents, molecular weight, and key physicochemical parameters:

Compound Name Substituent(s) Molecular Weight logP logSw Hydrogen Bond Donors/Acceptors Reference
This compound 2-OCH₃ 278.30 3.41* -4.51* 1 / 3
4-Chloro-N-(quinolin-8-yl)benzamide 4-Cl 282.73 3.96 -4.51 1 / 3
3-Methyl-N-(quinolin-8-yl)benzamide 3-CH₃ 262.31 3.24* -4.30* 1 / 3
N-(quinolin-8-yl)benzamide None (parent compound) 248.27 2.89* -4.10* 1 / 3
2-Hydroxy-N-(quinolin-8-yl)benzamide 2-OH 264.28 2.67* -3.80* 2 / 3

*Predicted values based on structural analogues.

Key Observations :

  • Electron Effects : The 2-methoxy group enhances electron density at the benzene ring, improving coordination to metal catalysts compared to electron-withdrawing groups (e.g., 4-Cl) .
  • Solubility: Lower logSw values (indicative of poor aqueous solubility) are common across derivatives, with minimal variation due to hydrophobic quinoline and benzamide moieties .

Reactivity Trends :

  • Steric Hindrance : Bulky substituents (e.g., 2-benzyl) reduce yields due to steric clashes during metal coordination .
  • Catalyst Compatibility : Palladium systems generally outperform nickel or cobalt in achieving higher yields for methoxy-substituted derivatives .
Catalytic C–H Functionalization
  • 2-Methoxy Derivative: Critical in cobalt-catalyzed annulation with allenes, forming isoquinolinones in up to 88% yield . The methoxy group stabilizes transition states via electron donation.
  • Parent Compound (N-(quinolin-8-yl)benzamide): Fails in copper-catalyzed bromination due to weaker metal coordination, highlighting the necessity of the 8-aminoquinoline amide backbone .

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